![molecular formula C20H20FN3O3S B3015632 N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252818-15-7](/img/structure/B3015632.png)
N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide” is a complex organic compound. It contains a cyclopentyl group, a fluorobenzyl group, and a thieno[3,2-d]pyrimidin-1(2H)-yl group. The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl group would provide a cyclic structure, the fluorobenzyl group would introduce aromaticity and electronegativity due to the fluorine atom, and the thieno[3,2-d]pyrimidin-1(2H)-yl group would add another ring system with additional nitrogen and sulfur atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The fluorobenzyl group could undergo nucleophilic aromatic substitution reactions with the right conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Xiong Jing (2011) detailed the synthesis and characterization of related compounds, emphasizing the importance of structural characterization in developing new chemical entities (Xiong Jing, 2011).
Biological Activity and Receptor Affinity
- Research by Betti et al. (1999) explored the affinity of similar compounds towards A1 and A2A adenosine receptors, highlighting the potential of these compounds in biological receptor interaction studies (Betti et al., 1999).
Antitumor Activities
- A study conducted by Xiong Jing (2011) investigated the antitumor activities of related compounds, showcasing the potential of such chemicals in cancer research (Xiong Jing, 2011).
Inhibition of Ribonucleotide Reductase
- Farr et al. (1989) synthesized similar compounds as potential antitumor agents, focusing on the inhibition of ribonucleotide reductase (Farr et al., 1989).
Analgesic Activity
- Fouchard et al. (2001) synthesized and evaluated similar compounds for analgesic activity, contributing to the research in pain management (Fouchard et al., 2001).
Imaging Applications in PET
- Dollé et al. (2008) reported on the synthesis of derivatives for use as radioligands in positron emission tomography (PET), demonstrating the application in medical imaging (Dollé et al., 2008).
Antiallergic Properties
- Menciu et al. (1999) synthesized new derivatives and assessed their antiallergic properties, contributing to allergy and immunology research (Menciu et al., 1999).
Synthesis of Substituted Derivatives
- Dyachenko et al. (2004) focused on the synthesis of substituted derivatives, illustrating the diversity of chemical modifications and their potential applications (Dyachenko et al., 2004).
Development of Anticancer Agents
- Al-Sanea et al. (2020) aimed at finding new anticancer agents by attaching different groups to the pyrimidine ring, showing the exploration of novel therapeutics (Al-Sanea et al., 2020).
GPR119 Agonists for Diabetes Treatment
- Negoro et al. (2012) discovered fused-pyrimidine derivatives as potent GPR119 agonists, indicating potential applications in diabetes treatment (Negoro et al., 2012).
HIV-1 Protease Inhibitors
- Zhu et al. (2019) provided evidence of the potency of similar compounds against HIV-1 protease, highlighting their relevance in antiviral research (Zhu et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-15-8-4-1-5-13(15)11-24-19(26)18-16(9-10-28-18)23(20(24)27)12-17(25)22-14-6-2-3-7-14/h1,4-5,8-10,14H,2-3,6-7,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZOBFNHBGDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
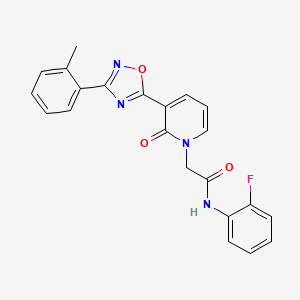
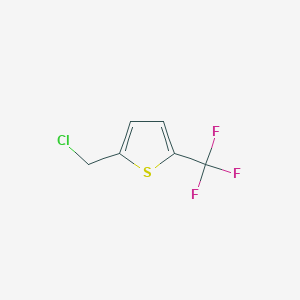
![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)
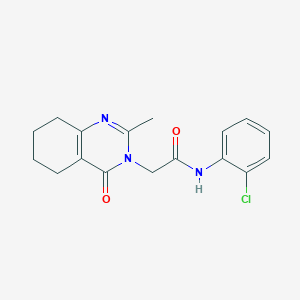


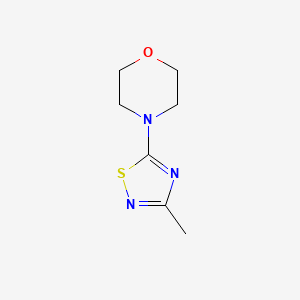
![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)
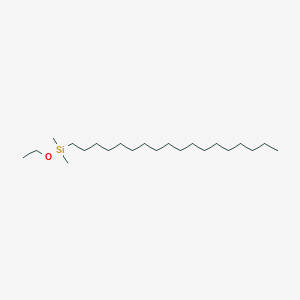
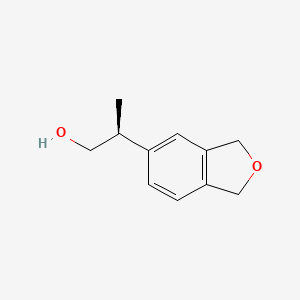
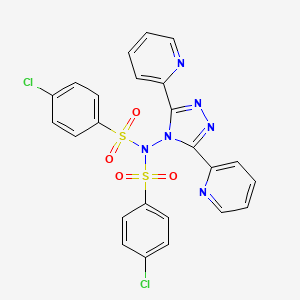
![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)

